Angiotensin III

Vue d'ensemble

Description

L'angiotensine III est une hormone peptidique qui joue un rôle crucial dans le système rénine-angiotensine, qui régule la pression artérielle et l'équilibre hydrique dans l'organisme. Elle est dérivée de l'angiotensine II par l'action de l'aminopeptidase A. L'angiotensine III a des effets physiologiques significatifs, notamment la vasoconstriction, la sécrétion d'aldostérone et la modulation de la fonction rénale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'angiotensine III peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend des étapes de déprotection et de couplage, suivies du clivage de la résine et de la purification .

Méthodes de production industrielle : La production industrielle de l'angiotensine III implique généralement une SPPS à grande échelle, utilisant des synthétiseurs de peptides automatisés pour assurer un rendement et une pureté élevés. Le processus est optimisé pour l'efficacité, avec des mesures strictes de contrôle de la qualité pour garantir la cohérence et la bioactivité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'angiotensine III subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier la structure et la fonction du peptide.

Réduction : Les réactions de réduction peuvent affecter les ponts disulfures au sein du peptide.

Substitution : Les résidus d'acides aminés dans l'angiotensine III peuvent être substitués pour étudier les relations structure-activité.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants dans des conditions contrôlées.

Réduction : Agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Analogues ou dérivés d'acides aminés pendant la synthèse peptidique.

Principaux produits formés :

Oxydation : Angiotensine III modifiée avec une activité biologique altérée.

Réduction : Formes réduites de l'angiotensine III avec des changements potentiels d'activité.

Substitution : Peptides analogues ayant des effets physiologiques variés.

4. Applications de la recherche scientifique

L'angiotensine III a des applications diverses dans la recherche scientifique :

Chimie : Utilisée pour étudier la synthèse peptidique, les relations structure-activité et les modifications des peptides.

Biologie : Etudiée pour son rôle dans le système rénine-angiotensine et ses effets sur la régulation de la pression artérielle et la fonction rénale.

Médecine : Explorée comme cible thérapeutique potentielle pour l'hypertension artérielle, l'insuffisance cardiaque et les maladies rénales.

Industrie : Utilisée dans le développement de tests diagnostiques et d'agents thérapeutiques ciblant le système rénine-angiotensine

5. Mécanisme d'action

L'angiotensine III exerce ses effets en se liant aux récepteurs de l'angiotensine, principalement le récepteur de type 1 de l'angiotensine et le récepteur de type 2 de l'angiotensine. Cette liaison déclenche une cascade de voies de signalisation intracellulaires, conduisant à la vasoconstriction, à la sécrétion d'aldostérone et à la modulation de la fonction rénale. Le peptide influence également la libération d'autres hormones et neurotransmetteurs, contribuant à ses effets physiologiques complexes .

Composés similaires :

Angiotensine I : Un précurseur de l'angiotensine II, avec des effets physiologiques directs limités.

Angiotensine II : Un puissant vasoconstricteur et le principal effecteur du système rénine-angiotensine.

Angiotensine IV : Impliquée dans les fonctions cognitives et ayant des interactions distinctes avec les récepteurs

Unicité de l'angiotensine III : L'angiotensine III est unique en sa capacité à moduler à la fois la pression artérielle et la fonction rénale par son interaction avec des récepteurs spécifiques. Contrairement à l'angiotensine II, qui agit principalement sur les muscles lisses vasculaires, l'angiotensine III a une gamme d'effets plus large, y compris des rôles importants dans la sécrétion d'aldostérone et la réabsorption rénale du sodium .

Applications De Recherche Scientifique

Role in Hypertension Management

Ang III is recognized as a crucial effector peptide within the brain's RAS, contributing significantly to blood pressure regulation. Research indicates that Ang III can elevate blood pressure through its action on specific receptors in the brain, particularly the AT1 receptor. For instance, studies have shown that intracerebroventricular (i.c.v.) infusion of Ang III leads to dose-dependent increases in blood pressure, suggesting its potent pressor effects .

Case Study: Brain this compound and Hypertension

A study involving spontaneously hypertensive rats (SHRs) demonstrated that Ang III is more effective than Ang II in increasing blood pressure when infused into the brain. The research indicated that the conversion of Ang II to Ang III is rapid and critical for maintaining elevated blood pressure levels . Furthermore, inhibiting aminopeptidases that convert Ang II to Ang III resulted in prolonged hypertension, underscoring Ang III's role as a key mediator in hypertensive states.

Neuroendocrine Functions

Ang III also influences neuroendocrine functions, particularly vasopressin release. It has been shown that Ang III can stimulate vasopressin secretion from the hypothalamus, which is vital for water retention and blood volume regulation. In experiments where selective inhibitors of aminopeptidases were used, it was found that blocking Ang III formation led to decreased vasopressin levels . This highlights Ang III's importance not only in cardiovascular physiology but also in fluid homeostasis.

Data Table: Effects of Angiotensin Peptides on Vasopressin Release

| Peptide | Effect on Vasopressin Release | Mechanism of Action |

|---|---|---|

| Angiotensin II | Increases | Direct action on vasopressin neurons |

| This compound | Increases | Requires conversion from Ang II |

| APN Inhibitor | Decreases | Blocks formation of Ang III |

Therapeutic Potential

Given its significant role in hypertension and fluid balance, Ang III presents potential therapeutic avenues for managing cardiovascular diseases. Targeting the pathways associated with Ang III may lead to new antihypertensive strategies. For example, centrally acting aminopeptidase A inhibitors that block Ang III formation have been explored as a means to control hypertension effectively .

Case Study: Antihypertensive Drug Interactions

A cohort study assessed the impact of non-steroidal anti-inflammatory drugs (NSAIDs) on antihypertensive therapies involving various drug classes. The results indicated that NSAIDs could attenuate the effectiveness of antihypertensive medications by interacting with the RAS, including pathways involving Ang III . This finding emphasizes the need for careful management of co-administered medications in patients with hypertension.

Broader Implications in Cardiovascular Research

Research into Ang III extends beyond hypertension to include its implications in heart failure and other cardiovascular conditions. Studies have shown that alterations in the RAS, including increased levels of Ang III, can contribute to cardiac remodeling and dysfunction . Understanding these mechanisms may lead to improved therapeutic strategies aimed at mitigating cardiovascular diseases.

Mécanisme D'action

Angiotensin III exerts its effects by binding to angiotensin receptors, primarily the angiotensin type 1 receptor and angiotensin type 2 receptor. This binding triggers a cascade of intracellular signaling pathways, leading to vasoconstriction, aldosterone secretion, and modulation of renal function. The peptide also influences the release of other hormones and neurotransmitters, contributing to its complex physiological effects .

Comparaison Avec Des Composés Similaires

Angiotensin I: A precursor to angiotensin II, with limited direct physiological effects.

Angiotensin II: A potent vasoconstrictor and the primary effector of the renin-angiotensin system.

Angiotensin IV: Involved in cognitive functions and has distinct receptor interactions

Uniqueness of Angiotensin III: this compound is unique in its ability to modulate both blood pressure and renal function through its interaction with specific receptors. Unlike angiotensin II, which primarily acts on vascular smooth muscle, this compound has a broader range of effects, including significant roles in aldosterone secretion and renal sodium reabsorption .

Activité Biologique

Angiotensin III (Ang-III) is a biologically active peptide derived from the renin-angiotensin system (RAS), primarily known for its role in regulating blood pressure and fluid balance. It is produced by the enzymatic cleavage of Angiotensin II (Ang-II) through the action of aminopeptidase A (APA). This article reviews the biological activity of Ang-III, highlighting its mechanisms, effects on various physiological processes, and implications in disease states.

Ang-III primarily exerts its effects through the activation of angiotensin type 1 (AT1) and type 2 (AT2) receptors. While Ang-II is recognized for its potent vasoconstrictive properties via AT1 receptor activation, Ang-III has been shown to have significant biological activities that may differ from those of Ang-II:

- Vasoconstriction and Blood Pressure Regulation : Ang-III can induce vasoconstriction similar to Ang-II, contributing to increased blood pressure. However, it is also recognized for promoting natriuresis (sodium excretion) and diuresis through its action on AT2 receptors .

- Role in Inflammation : Ang-III has been implicated in pro-inflammatory responses. It promotes the release of aldosterone, which can lead to sodium retention and fluid overload, exacerbating conditions such as hypertension and heart failure .

- Natriuretic Effects : Recent studies suggest that Ang-III may play a critical role in natriuresis through the inhibition of sodium-hydrogen exchanger 3 (NHE3) in renal proximal tubules, mediated by AT2 receptor signaling . This mechanism highlights Ang-III's potential as a therapeutic target for hypertension.

Case Studies and Research Findings

Several studies have explored the clinical significance of Ang-III levels in various populations:

- Coronary Artery Disease (CAD) : A study examined plasma levels of Ang-III in patients with coronary artery stenosis (CAS). Results indicated that lower levels of Ang-III correlated with increased severity of CAS, suggesting a potential protective role against cardiovascular events .

- Hypertension : In hypertensive models, particularly spontaneously hypertensive rats (SHRs), Ang-III was found to induce significant pressor responses when infused directly into the brain. This response was markedly more pronounced than that elicited by Ang-II, indicating a unique role for Ang-III in central blood pressure regulation .

- Refractory Shock : Clinical experiences with intravenous administration of angiotensin II have shown that while it effectively raises blood pressure in refractory hypotensive shock, the role of Ang-III remains less understood but potentially significant due to its effects on vascular resistance and renal function .

Comparative Biological Activity

The following table summarizes key biological activities associated with Ang-III compared to Ang-II:

| Activity | Angiotensin II | This compound |

|---|---|---|

| Vasoconstriction | High | Moderate |

| Aldosterone Secretion | High | Moderate |

| Natriuresis | Low | High |

| Pro-inflammatory Effects | High | Moderate |

| Central Nervous System Effects | Significant | Significant |

Future Directions

Research continues to elucidate the distinct roles of Ang-III within the RAS. The development of selective AT2 receptor agonists could provide new therapeutic avenues for managing hypertension and cardiovascular diseases. Additionally, understanding the interplay between Ang-III and other components of the RAS may lead to novel strategies for treating conditions such as heart failure and chronic kidney disease.

Propriétés

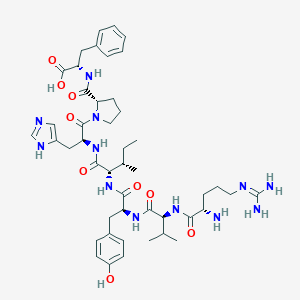

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMRCKSBBNJCMR-KMZPNFOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Angiotensin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13602-53-4, 12687-51-3 | |

| Record name | Angiotensin III, 5-Ile- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.